molecular formula C7H9NOS B13799959 1-(3-Amino-4-methylthiophen-2-yl)ethan-1-one CAS No. 87676-04-8

1-(3-Amino-4-methylthiophen-2-yl)ethan-1-one

Katalognummer: B13799959
CAS-Nummer: 87676-04-8
Molekulargewicht: 155.22 g/mol
InChI-Schlüssel: PPPMFZZHEWNCEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Amino-4-methylthiophen-2-yl)ethan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of an amino group and a methyl group on the thiophene ring makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-methylthiophen-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 3-amino-4-methylthiophene with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow synthesis. These methods aim to maximize yield and purity while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Amino-4-methylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-4-methylthiophen-2-yl)ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Amino-4-methylthiophen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of oxidative stress or inhibition of microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Chloro-4-methylthiophen-2-yl)ethan-1-one: Similar structure but with a chloro group instead of an amino group.

    1-(3-Methylthiophen-2-yl)ethan-1-one: Lacks the amino group, making it less reactive in certain types of reactions.

Uniqueness

1-(3-Amino-4-methylthiophen-2-yl)ethan-1-one is unique due to the presence of both an amino group and a methyl group on the thiophene ring

Eigenschaften

CAS-Nummer

87676-04-8

Molekularformel

C7H9NOS

Molekulargewicht

155.22 g/mol

IUPAC-Name

1-(3-amino-4-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H9NOS/c1-4-3-10-7(5(2)9)6(4)8/h3H,8H2,1-2H3

InChI-Schlüssel

PPPMFZZHEWNCEC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=C1N)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.